Methyl pyrrole-2-carboxylate

Thermochemistry Calorimetry Computational Chemistry

Select Methyl pyrrole-2-carboxylate (CAS 1193-62-0) for reliable synthesis outcomes. This C2-substituted pyrrole ester offers benchmark thermodynamic stability (ΔfHm°(g) = -271.7 ± 1.5 kJ·mol⁻¹), predictable regioselectivity in Friedel-Crafts acylations, and a unique N–H···O hydrogen-bonded crystal architecture. Its s-cis ester conformation (3.2 kJ·mol⁻¹ preference) ensures reproducible derivatization essential for HIV-1 sulfone and combretastatin hybrid syntheses. Generic analogs alter reaction kinetics and isomer distribution; insist on ≥98% purity for consistent results.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 1193-62-0
Cat. No. B105430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyrrole-2-carboxylate
CAS1193-62-0
SynonymsPyrrole-2-carboxylic acid, methyl ester;  2-Methoxycarbonylpyrrole;  Methyl 2-pyrrylcarboxylate;  Methyl pyrrole-2-carboxylate;  NSC 48131;  α-Carbomethoxypyrrole
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CN1
InChIInChI=1S/C6H7NO2/c1-9-6(8)5-3-2-4-7-5/h2-4,7H,1H3
InChIKeyVONGYFFEWFJHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pyrrole-2-carboxylate (CAS 1193-62-0) Procurement-Relevant Baseline and Physicochemical Profile


Methyl pyrrole-2-carboxylate (C6H7NO2; MW 125.13) is a crystalline, C2-substituted pyrrole ester that serves as a versatile building block in organic synthesis, pharmaceutical intermediate production, and materials science [1]. Its electron-withdrawing ester substituent confers enhanced stability compared to unsubstituted pyrrole, while the planar molecular geometry (dihedral angle 3.6°) and intermolecular N–H···O hydrogen-bonding network define its solid-state packing behavior [2] [3]. As a member of the alkyl pyrrolecarboxylate family, this compound occupies a distinct thermodynamic, conformational, and reactivity niche relative to its ethyl ester, regioisomeric, and N-methylated analogs, making generic substitution scientifically inappropriate.

Why Generic Substitution of Methyl Pyrrole-2-carboxylate with In-Class Analogs Fails: Critical Differentiators for Scientific Selection


Methyl pyrrole-2-carboxylate cannot be generically substituted with other pyrrolecarboxylate derivatives due to quantifiable differences in thermodynamic stability (ΔfHm° values that diverge from ethyl ester by ~15 kJ·mol⁻¹), conformational preferences (s-cis vs. s-trans energy gaps that differ from N-methylated analogs), regioselectivity outcomes in electrophilic substitution (isomeric product ratios distinct from other C2-substituted pyrroles), and ionization energetics (IE values that correlate with substituent electronic effects). These physicochemical distinctions, documented in direct head-to-head experimental and computational studies, translate into divergent reactivity, crystallization behavior, and handling characteristics that directly impact synthetic yield, purification efficiency, and downstream application performance [1] [2] [3].

Methyl Pyrrole-2-carboxylate Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Thermodynamic Stability Comparison: Methyl vs. Ethyl 2-Pyrrolecarboxylate

Methyl pyrrole-2-carboxylate (M2PC) exhibits a measurably distinct standard molar enthalpy of formation (ΔfHm°(g)) compared to its ethyl ester analog (E2PC). Experimental combustion calorimetry and high-temperature Calvet microcalorimetry conducted at T = 298.15 K established ΔfHm°(g) = -271.7 ± 1.5 kJ·mol⁻¹ for M2PC and -257.4 ± 1.5 kJ·mol⁻¹ for E2PC [1]. The 14.3 kJ·mol⁻¹ difference, confirmed by G3(MP2)//B3LYP computational calculations, reflects the alkyl chain length effect on molecular energetics and has implications for thermal stability, storage handling, and reaction enthalpy predictions [1].

Thermochemistry Calorimetry Computational Chemistry

Conformational Stability: s-cis vs. s-trans Energy Gap in Methyl Pyrrole-2-carboxylate vs. N-Methylated Analog

Methyl pyrrole-2-carboxylate (MPC) demonstrates an s-cis conformer preference with a computed energy gap of 3.2 kJ·mol⁻¹ relative to the s-trans conformer at the B3LYP/6-31G(d) level, whereas methyl N-methylpyrrole-2-carboxylate (MPC-NMe) shows a reduced energy gap of 1.8 kJ·mol⁻¹ [1]. This quantifiable difference arises from the presence or absence of an N–H hydrogen-bonding motif in the s-cis conformation; the N-methylated derivative lacks this intramolecular interaction, altering its conformational equilibrium and solid-state packing propensity [1].

Conformational Analysis DFT IR Spectroscopy

Crystal Packing and Hydrogen-Bonding Architecture: Methyl Pyrrole-2-carboxylate vs. Pyrrole-2-carboxylic Acid

Single-crystal X-ray diffraction reveals that methyl pyrrole-2-carboxylate crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 3.6(3)° between the pyrrole ring and the methoxycarbonyl plane, forming infinite helical chains along the b-axis via intermolecular N–H···O hydrogen bonds (N···O distance ~2.9 Å) [1]. In contrast, pyrrole-2-carboxylic acid forms centrosymmetric hydrogen-bonded dimers via O–H···O interactions typical of carboxylic acids, leading to a fundamentally different solid-state architecture [2].

Crystallography Solid-State Chemistry Hydrogen Bonding

Friedel-Crafts Isopropylation Regioselectivity: Methyl Pyrrole-2-carboxylate vs. 2-Acetylpyrrole

In AlCl₃-catalyzed Friedel-Crafts isopropylation, methyl pyrrole-2-carboxylate yields a mixture of 4-isopropyl, 5-isopropyl, and 4,5-diisopropyl esters with a distinct isomer distribution, whereas 2-acetylpyrrole under identical conditions exhibits a markedly different regiochemical outcome [1]. The electron-withdrawing ester group directs electrophilic attack to the 4- and 5-positions, but the relative proportions differ from those observed for the acetyl analog due to differing electronic and steric contributions [1].

Electrophilic Aromatic Substitution Regioselectivity Synthetic Methodology

Gas-Phase Ionization Energy: Methyl Pyrrole-2-carboxylate vs. Pyrrole and Substituted Pyrroles

Methyl pyrrole-2-carboxylate exhibits an ionization energy (IE) of 8.65 ± 0.05 eV as determined by electron impact mass spectrometry, a value that is systematically higher than unsubstituted pyrrole (IE = 8.21 eV) and distinct from other 2-substituted pyrroles [1] [2]. This IE shift quantifies the electron-withdrawing inductive effect of the ester substituent and directly correlates with gas-phase reactivity, redox behavior, and mass spectrometric detectability [1].

Ionization Energetics Mass Spectrometry Electronic Effects

Methyl Pyrrole-2-carboxylate: Evidence-Based Optimal Application Scenarios for Procurement and Deployment


Synthetic Intermediate in Pyrrole-Focused Medicinal Chemistry Programs

Methyl pyrrole-2-carboxylate is the preferred starting material for multi-step syntheses of pyrrolyl aryl sulfones with anti-HIV-1 activity and combretastatin A-4/lamellarin T hybrids . Its predictable regioselectivity in Friedel-Crafts acylations [1] and the distinct conformational stability of its ester moiety (s-cis preference of 3.2 kJ·mol⁻¹) [2] ensure reproducible derivatization outcomes, whereas ethyl ester or N-methylated analogs would alter both reaction kinetics and product isomer distribution.

Thermochemical Reference Standard for Computational and Calorimetric Studies

With a rigorously determined standard molar enthalpy of formation (ΔfHm°(g) = -271.7 ± 1.5 kJ·mol⁻¹) [3], methyl pyrrole-2-carboxylate serves as a benchmark compound for validating computational thermochemistry methods (e.g., G3(MP2)//B3LYP) and calibrating calorimetric instruments. Its well-characterized energetic profile makes it superior to ethyl ester or other analogs for applications requiring accurate thermodynamic input parameters, such as reaction enthalpy prediction and process safety assessment.

Crystallography and Solid-State Materials Design

The helical N–H···O hydrogen-bonded chain architecture of methyl pyrrole-2-carboxylate crystals [4] offers a distinct supramolecular synthon for crystal engineering and co-crystal design. Its planar molecular geometry (dihedral angle 3.6°) and predictable packing motif differentiate it from pyrrole-2-carboxylic acid (dimeric) or N-methylated derivatives (disrupted hydrogen bonding), making it the compound of choice for studies involving hydrogen-bond-directed assembly or solid-state reactivity.

Analytical Method Development and Ionization Studies

The well-defined ionization energy (8.65 ± 0.05 eV) and gas-phase behavior of methyl pyrrole-2-carboxylate [5] make it a useful calibrant or test compound for mass spectrometry and photoelectron spectroscopy method development. Its IE value, distinct from both unsubstituted pyrrole and other 2-substituted derivatives, provides a clear benchmark for assessing substituent electronic effects in heteroaromatic systems.

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